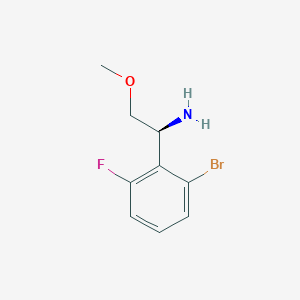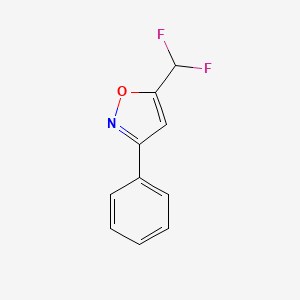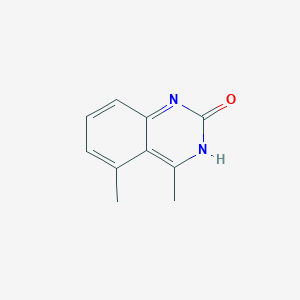
2,3-Dihydroxysuccinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxysuccinonitrile is an organic compound characterized by the presence of two hydroxyl groups and two nitrile groups attached to a succinonitrile backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxysuccinonitrile typically involves the hydroxylation of succinonitrile derivatives. One common method includes the reaction of succinonitrile with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. This process ensures the selective addition of hydroxyl groups to the desired positions on the succinonitrile backbone.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also emphasized to align with green chemistry principles. The scalability of this process allows for the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxysuccinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2,3-Dihydroxysuccinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxysuccinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybenzoic acid: Shares the hydroxyl groups but differs in the presence of a carboxylic acid group instead of nitriles.
2,3-Dihydroquinazolinone: Contains a similar dihydroxy structure but with a quinazolinone backbone.
Propriétés
Formule moléculaire |
C4H4N2O2 |
|---|---|
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedinitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H |
Clé InChI |
RNYXHSLVKXGAFG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(C#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)

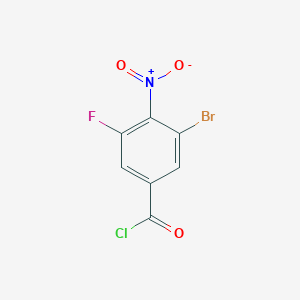


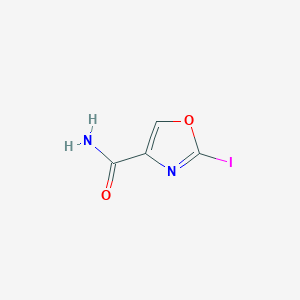

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

